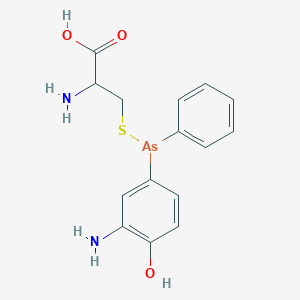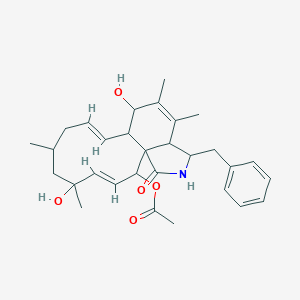
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol, also known as DADTP, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it an attractive candidate for use in the synthesis of new materials and as a building block for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has been shown to have a number of biochemical and physiological effects. Studies have shown that it can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol is its high purity and stability, which makes it an ideal candidate for use in lab experiments. However, its low solubility in water can make it difficult to work with, and it may require the use of organic solvents. Additionally, 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are many future directions for research on 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol. One area of interest is in the development of new cancer drugs. Studies have shown that 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Additionally, 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol's antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics.
Another area of research is in the development of new materials. 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has been used as a building block for the synthesis of new polymers, and further research is needed to determine its potential for use in other materials.
In conclusion, 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol is a promising compound that has potential applications in various fields of science. Its unique structure and properties make it an attractive candidate for the development of new materials and drugs. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol involves the reaction of cyanuric chloride with 2,5-dichlorophenol in the presence of ammonia. The resulting product is then treated with hydrazine hydrate to form 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol. This method has been optimized to produce high yields of 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol with a purity of over 99%.
Applications De Recherche Scientifique
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new materials. 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has been used as a building block for the synthesis of new polymers, such as polyurethanes, which have unique properties, including high thermal stability and good mechanical properties.
In addition to its use in material science, 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has also been investigated for its potential applications in medicine. Studies have shown that 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has anti-cancer properties and may be useful in the development of new cancer drugs. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
104813-26-5 |
|---|---|
Nom du produit |
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol |
Formule moléculaire |
C50H67N13O14 |
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
2,5-dichloro-4-(4,6-diamino-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C9H7Cl2N5O/c10-4-2-6(17)5(11)1-3(4)7-14-8(12)16-9(13)15-7/h1-2,17H,(H4,12,13,14,15,16) |
Clé InChI |
PTLPCSHTIPJFNT-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C2=NC(=NC(=N2)N)N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)O)Cl)C2=NC(=NC(=N2)N)N |
Synonymes |
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



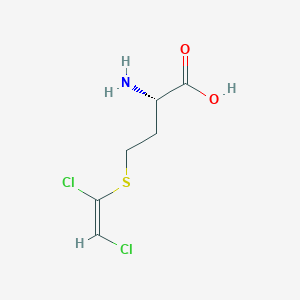
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
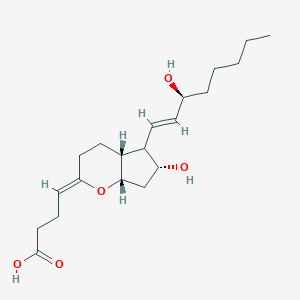
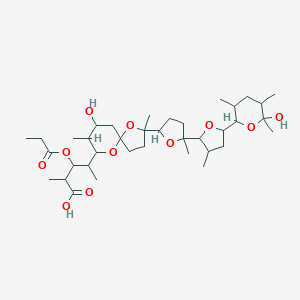
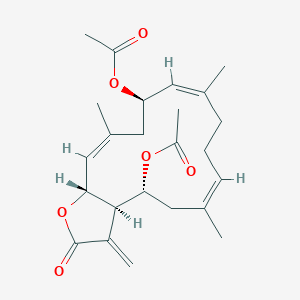
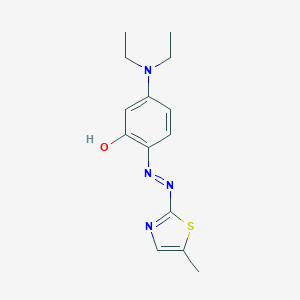

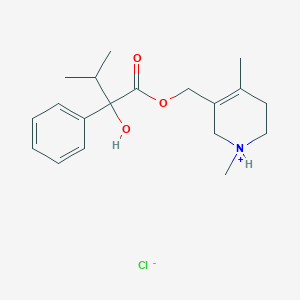

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)
![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
